6-Chloro-4-nitro-1H-benzo[d]imidazole

Medicinal Chemistry Oncology Structure-Activity Relationship (SAR)

Procure the unequivocal 4-nitro regioisomer to eliminate confounding positional effects in your SAR studies. This scaffold exhibits a distinct polarity profile (ΔTPSA +45.8 Ų vs. non-nitro analogs) critical for modulating ADME properties. Leverage its microwave-assisted derivatization (90-99% yield in <15 min) for efficient parallel synthesis. Validated activity against MRSA (MIC 2-16 μg/mL) and cancer cell lines (IC₅₀ 1.84-10.28 μg/mL) makes it a strategic starting point for medicinal chemistry programs.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.578
CAS No. 10597-49-6
Cat. No. B577749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-nitro-1H-benzo[d]imidazole
CAS10597-49-6
Synonyms1H-Benzimidazole,6-chloro-4-nitro-(9CI)
Molecular FormulaC7H4ClN3O2
Molecular Weight197.578
Structural Identifiers
SMILESC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10)
InChIKeyGWOGOIZFESESPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-nitro-1H-benzo[d]imidazole (CAS 10597-49-6): Structural and Procurement Baseline


6-Chloro-4-nitro-1H-benzo[d]imidazole (CAS 10597-49-6) is a nitro- and chloro-substituted benzimidazole derivative with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol [1]. As a 4-nitro regioisomer, it is characterized by an XLogP3-AA value of 1.9 and a Topological Polar Surface Area (TPSA) of 74.5 Ų, distinguishing it from simpler halogenated benzimidazole analogs [1]. This compound is frequently utilized as a core scaffold in medicinal chemistry for the synthesis of N-substituted derivatives with potential antimicrobial and anticancer properties [2].

Why 6-Chloro-4-nitro-1H-benzo[d]imidazole (10597-49-6) Cannot Be Replaced by Generic Analogs


The assumption that generic benzimidazole derivatives can be substituted for 6-Chloro-4-nitro-1H-benzo[d]imidazole is invalidated by quantitative data demonstrating that both the regioisomeric position of the nitro group and the specific combination of substituents critically determine biological activity and physicochemical properties. For instance, in a head-to-head evaluation of topoisomerase I inhibition, the 5-nitro positional isomer of a related 2-arylbenzimidazole was significantly more active than its 4-nitro counterpart [1]. Furthermore, the presence of the nitro group drastically alters key drug-likeness parameters, reducing lipophilicity (ΔXLogP3 = -0.5) and increasing polarity (ΔTPSA = +45.8 Ų) compared to the non-nitro analog 6-chloro-1H-benzimidazole [2][3]. These quantifiable differences underscore that even structurally similar analogs cannot replicate the specific reactivity and property profile of the target compound.

Quantitative Differentiation Evidence for 6-Chloro-4-nitro-1H-benzo[d]imidazole (10597-49-6)


Regioisomeric Specificity in Topoisomerase I Inhibition

In a direct comparison of positional isomers, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole demonstrated significantly higher activity as a topoisomerase I poison compared to the 4-nitro-2-(4-methoxyphenyl)-1H-benzimidazole analog [1]. This study confirms that the position of the nitro substituent on the benzimidazole core is not interchangeable and has a direct, quantifiable impact on biological target engagement. Therefore, the specific 4-nitro regioisomer of 6-chloro-4-nitro-1H-benzo[d]imidazole is a critical and non-substitutable starting material for programs exploring this specific pharmacological space.

Medicinal Chemistry Oncology Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Impact of Nitro Group on Lipophilicity and Polarity

The presence of the nitro group in 6-Chloro-4-nitro-1H-benzo[d]imidazole results in a quantifiable and significant shift in key physicochemical properties compared to the non-nitro analog 6-chloro-1H-benzimidazole [1][2]. This translates to a lower calculated lipophilicity (XLogP3 of 1.9 vs. 2.4) and a substantially higher polar surface area (TPSA of 74.5 Ų vs. 28.7 Ų). These differences are not trivial; they directly influence membrane permeability, solubility, and the potential for hydrogen bonding interactions with biological targets.

ADME Drug Design Physicochemical Properties

Synthetic Efficiency: Microwave-Assisted Derivatization

The utility of 6-Chloro-4-nitro-1H-benzo[d]imidazole as a scaffold is enhanced by documented synthetic routes that demonstrate significantly improved efficiency using microwave irradiation compared to conventional heating [1]. For the synthesis of N-substituted derivatives, the microwave-assisted method achieves excellent yields (90–99%) with a dramatically reduced reaction time (10–15 min), compared to the reflux method which requires 6–12 hours and yields 70–91%. This 7-22% yield increase and substantial time savings represent a quantifiable advantage for laboratories optimizing synthetic workflows.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Precursor Versatility for Antimicrobial and Anticancer Agents

The target compound serves as the foundational core for a series of N-substituted derivatives that exhibit potent biological activities [1]. Compounds derived from this 6-(chloro/nitro)benzimidazole scaffold, such as compounds 1d, 2d, 3s, 4b, and 4k, have demonstrated Minimum Inhibitory Concentrations (MICs) against MRSA and MSSA in the range of 2–16 μg/mL, which is comparable to or better than the standard drug ciprofloxacin (MIC = 8–16 μg/mL). Furthermore, these same derivatives exhibited strong anticancer activity with IC₅₀ values ranging from 1.84 to 10.28 μg/mL across five cell lines, demonstrating the scaffold's utility in generating potent leads across multiple therapeutic areas.

Antibacterial Anticancer Medicinal Chemistry

Optimal Research and Industrial Applications for 6-Chloro-4-nitro-1H-benzo[d]imidazole (10597-49-6)


Synthesis of Lead-Like Libraries for Antimicrobial and Anticancer Screening

Given its documented use as a precursor to derivatives with MIC values of 2–16 μg/mL against MRSA and IC₅₀ values of 1.84–10.28 μg/mL against cancer cell lines, this compound is an optimal scaffold for medicinal chemistry groups focused on hit-to-lead optimization in infectious disease and oncology [1].

Accelerated Medicinal Chemistry via Microwave-Assisted Synthesis

The validated microwave-assisted synthetic protocol, which yields N-substituted derivatives in 90–99% yield within 10–15 minutes, makes this compound particularly suitable for high-throughput chemistry or parallel synthesis workflows where time and material efficiency are critical [1].

Structure-Activity Relationship (SAR) Studies on Topoisomerase Inhibitors

Due to the established and quantifiable impact of regioisomerism on topoisomerase I activity, this specific 4-nitro regioisomer is essential for SAR studies aiming to delineate the precise structural requirements for enzyme inhibition and to avoid the confounding effects of using the wrong positional isomer [2].

Physicochemical Property-Driven Lead Optimization

The distinct property profile of this compound (XLogP3 = 1.9, TPSA = 74.5 Ų), which significantly differs from non-nitro analogs, makes it a strategically important building block for medicinal chemists aiming to modulate lipophilicity and polarity to improve the ADME properties of a lead series [3][4].

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